molecular formula C21H18O3 B11679909 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

Cat. No.: B11679909
M. Wt: 318.4 g/mol
InChI Key: RSTRPAREOJRQJK-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its complex structure, which includes two 5-methylfuran groups and a phenyl group attached to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran typically involves the dimerization of 5-methylfurfuryl alcohol. One method involves the use of a catalyst-free approach, where 5-methylfurfuryl alcohol is reacted in the presence of water and air to yield bis(5-methylfuran-2-yl)methane derivatives . Another method employs catalytic dimerization using a solid acidic nanohybrid catalyst . The reaction conditions for these methods vary, with the catalyst-free method being more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The catalyst-free method is particularly advantageous for large-scale production due to its simplicity and lower environmental impact. The use of solid acidic nanohybrid catalysts can also be optimized for industrial applications, ensuring high yields and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Oxidation: Furanic acids and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated furans.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, including hydrogenation and dehydrogenation. The hydrogenation of the aldehyde group is a rate-determining step in its reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is unique due to the presence of both 5-methylfuran and phenyl groups attached to the central furan ring

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

InChI

InChI=1S/C21H18O3/c1-14-8-10-18(22-14)21(19-11-9-15(2)23-19)20-13-12-17(24-20)16-6-4-3-5-7-16/h3-13,21H,1-2H3

InChI Key

RSTRPAREOJRQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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